4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine
Overview
Description
4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine is a chemical compound with the molecular formula C14H14ClN3O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine typically involves the reaction of 6-chloro-2-phenylpyrimidine with morpholine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Scientific Research Applications
4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, it can inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine can be compared with other pyrimidine derivatives, such as:
Imatinib: A well-known kinase inhibitor used in cancer treatment.
Dasatinib: Another kinase inhibitor with a broader spectrum of activity.
Nilotinib: Similar to imatinib but with improved efficacy and safety profiles.
These compounds share the pyrimidine core structure but differ in their substituents, leading to variations in their pharmacological properties and applications.
Properties
IUPAC Name |
4-(6-chloro-2-phenylpyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-10-13(18-6-8-19-9-7-18)17-14(16-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUTFTXOOUHBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360317 | |
Record name | 4-(6-chloro-2-phenyl-4-pyrimidinyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343373-72-8 | |
Record name | 4-(6-chloro-2-phenyl-4-pyrimidinyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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